An In-depth Technical Guide to the Chemical Properties of 5-(4-Bromophenyl)-1,3-oxazole
An In-depth Technical Guide to the Chemical Properties of 5-(4-Bromophenyl)-1,3-oxazole
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the core chemical properties of 5-(4-Bromophenyl)-1,3-oxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document collates available data on its physicochemical characteristics, spectroscopic profile, and synthesis, presenting it in a format tailored for researchers and drug development professionals.
Core Chemical Properties
5-(4-Bromophenyl)-1,3-oxazole is a solid, halogenated heterocyclic compound. I[1][2]ts core structure consists of a central 1,3-oxazole ring substituted with a 4-bromophenyl group at the 5-position. This substitution pattern offers a scaffold for further chemical modifications, making it a versatile building block in synthetic chemistry.
Physicochemical Data
A summary of the key physicochemical properties of 5-(4-Bromophenyl)-1,3-oxazole is presented in the table below. These properties are fundamental for its handling, formulation, and application in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₉H₆BrNO | |
| Molecular Weight | 224.05 g/mol | |
| Melting Point | 78-79 °C | |
| Boiling Point | Not available | |
| Appearance | Solid | |
| Solubility | Data not available. Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents based on its structure. |
Spectroscopic Profile
The structural elucidation of 5-(4-Bromophenyl)-1,3-oxazole is supported by various spectroscopic techniques. The following sections detail the expected and reported spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the bromophenyl ring and the protons of the oxazole ring.
¹³C NMR: The carbon NMR spectrum provides insight into the carbon framework of the molecule. Predicted and reported chemical shifts for related oxadiazole structures suggest that the carbons of the oxazole ring resonate at approximately 164.32 and 161.98 ppm.
[3]#### 2.2. Infrared (IR) Spectroscopy
The FT-IR spectrum reveals the functional groups present in the molecule. Characteristic absorption bands are expected for the C-H, C=N, C=C, and C-Br bonds.
| Wavenumber (cm⁻¹) | Assignment |
| ~3100 | Aromatic C-H stretch |
| ~1600-1585 | Aromatic C=C stretch |
| ~1500-1400 | Aromatic C=C stretch |
| ~1100-1000 | C-O-C stretch of oxazole |
| ~830 | p-disubstituted benzene C-H out-of-plane bend |
| ~600-500 | C-Br stretch |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of 5-aryl-1,3-oxazoles typically shows a prominent molecular ion peak. The fragmentation pattern is characterized by the cleavage of the oxazole ring and loss of small neutral molecules. Common fragmentation pathways for oxazoles include the loss of CO, HCN, and cleavage of the substituent groups. T[4]he predicted mass-to-charge ratio for the protonated molecule [M+H]⁺ is 223.97057.
[5]### 3. Synthesis of 5-(4-Bromophenyl)-1,3-oxazole
The most common and efficient method for the synthesis of 5-substituted-1,3-oxazoles is the Van Leusen oxazole synthesis. T[6]his reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.
Reaction Principle
The Van Leusen synthesis proceeds via the deprotonation of TosMIC by a base, followed by a nucleophilic attack on the aldehyde carbonyl group. The resulting intermediate then undergoes cyclization and subsequent elimination of p-toluenesulfinic acid to form the oxazole ring.
Caption: Van Leusen synthesis of 5-(4-Bromophenyl)-1,3-oxazole.
Experimental Protocol (Adapted from a similar procedure)
This protocol is adapted from the synthesis of 5-(thiophen-2-yl)oxazole and should be optimized for the synthesis of 5-(4-bromophenyl)-1,3-oxazole.
[7]Materials:
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4-Bromobenzaldehyde
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Tosylmethyl isocyanide (TosMIC)
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Potassium carbonate (K₂CO₃)
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Methanol
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Water
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Methyl tert-butyl ether (MTBE)
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Magnesium sulfate (MgSO₄)
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Saturated sodium chloride solution (Brine)
Procedure:
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To a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, add 4-bromobenzaldehyde (1.0 eq), tosylmethyl isocyanide (1.0 eq), and potassium carbonate (1.75 eq) in methanol.
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Heat the reaction mixture to reflux and stir for approximately 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and add water.
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Remove the methanol under reduced pressure.
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Extract the aqueous residue with MTBE (3x).
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Combine the organic layers, wash with water and then brine.
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Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water).
Caption: Experimental workflow for the synthesis of 5-(4-Bromophenyl)-1,3-oxazole.
Biological and Pharmacological Context
The 1,3-oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. D[6]erivatives of oxazole have been reported to exhibit antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties, among others. The 5-(4-bromophenyl) substitution provides a site for further functionalization, for instance, through Suzuki or other cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug discovery screening. While specific biological data for 5-(4-Bromophenyl)-1,3-oxazole is not extensively documented, its structural motifs are present in compounds investigated for various therapeutic applications.
Conclusion
5-(4-Bromophenyl)-1,3-oxazole is a valuable heterocyclic building block with well-defined chemical properties. This guide provides a foundational understanding of its synthesis and characterization, which is essential for its application in research and development. Further studies are warranted to fully elucidate its biological activity and potential as a lead compound in drug discovery programs.
References
- 1. 5-(4-bromophenyl)-1,3-oxazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 5-(4-bromophenyl)-1,3-oxazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. PubChemLite - 5-(4-bromophenyl)-1,3-oxazole (C9H6BrNO) [pubchemlite.lcsb.uni.lu]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
